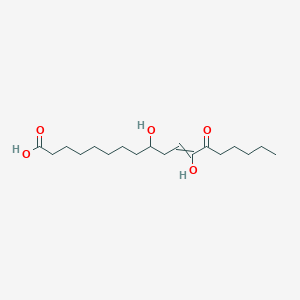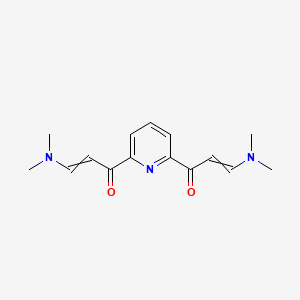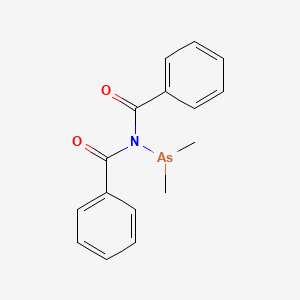
N-Benzoyl-N-(dimethylarsanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-N-(dimethylarsanyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group and a dimethylarsanyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(dimethylarsanyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-N-(dimethylarsanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
N-Benzoyl-N-(dimethylarsanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzamide derivatives.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-N-(dimethylarsanyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Benzoyl-N-(dimethylarsanyl)benzamide include:
- Benzamide
- N-Benzylbenzamide
- N-(Pyrimidin-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the dimethylarsanyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives, which may lack this specific functional group.
Propiedades
Número CAS |
63787-82-6 |
|---|---|
Fórmula molecular |
C16H16AsNO2 |
Peso molecular |
329.22 g/mol |
Nombre IUPAC |
N-benzoyl-N-dimethylarsanylbenzamide |
InChI |
InChI=1S/C16H16AsNO2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
RRFMVGWBIUXKRY-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


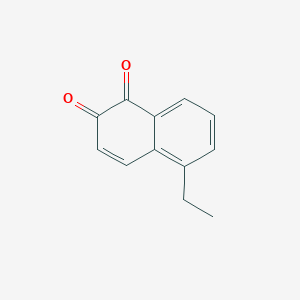

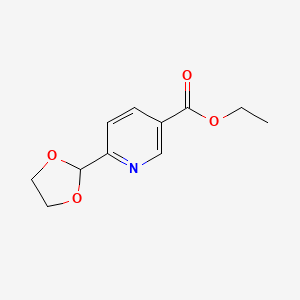
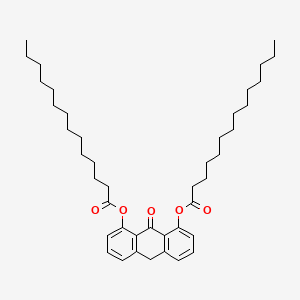
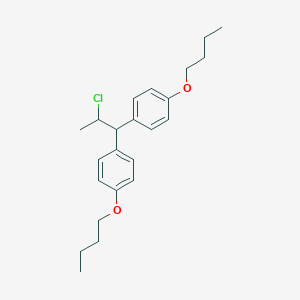


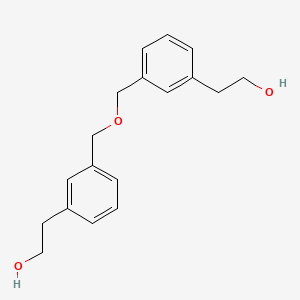
![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

